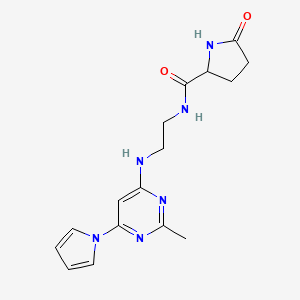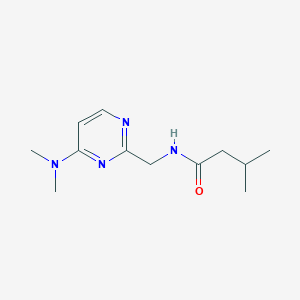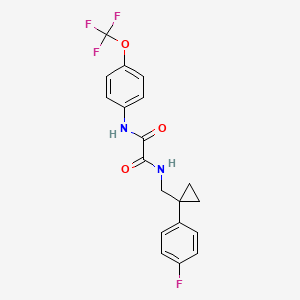amino}acetamide CAS No. 1311896-51-1](/img/structure/B2800779.png)
N-(1-cyanocyclopentyl)-2-{[(3-cyanophenyl)methyl](prop-2-en-1-yl)amino}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclopentyl)-2-{[(3-cyanophenyl)methyl](prop-2-en-1-yl)amino}acetamide, also known as CCPA, is a compound that has been studied for its potential use in scientific research. CCPA is a selective A1 adenosine receptor agonist, which means it can activate specific receptors in the body that are involved in various physiological processes. In
Wirkmechanismus
N-(1-cyanocyclopentyl)-2-{[(3-cyanophenyl)methyl](prop-2-en-1-yl)amino}acetamide exerts its effects by selectively activating A1 adenosine receptors. Adenosine receptors are G protein-coupled receptors that are involved in various physiological processes, including cardiovascular function, neurotransmission, and inflammation. A1 adenosine receptors are primarily located in the heart, brain, and kidneys, and their activation can lead to various physiological responses, including vasodilation, reduced heart rate, and decreased neuronal excitability.
Biochemical and Physiological Effects:
N-(1-cyanocyclopentyl)-2-{[(3-cyanophenyl)methyl](prop-2-en-1-yl)amino}acetamide has been shown to have various biochemical and physiological effects. In cardiovascular studies, N-(1-cyanocyclopentyl)-2-{[(3-cyanophenyl)methyl](prop-2-en-1-yl)amino}acetamide has been shown to reduce heart rate, decrease blood pressure, and improve myocardial oxygen consumption. In neuroprotection studies, N-(1-cyanocyclopentyl)-2-{[(3-cyanophenyl)methyl](prop-2-en-1-yl)amino}acetamide has been shown to protect against neuronal damage, improve cognitive function, and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1-cyanocyclopentyl)-2-{[(3-cyanophenyl)methyl](prop-2-en-1-yl)amino}acetamide in lab experiments is its selective activation of A1 adenosine receptors, which allows for specific targeting of physiological processes. However, one limitation is its potential for off-target effects, as A1 adenosine receptors are also found in other tissues besides the heart and brain.
Zukünftige Richtungen
There are several future directions for N-(1-cyanocyclopentyl)-2-{[(3-cyanophenyl)methyl](prop-2-en-1-yl)amino}acetamide research. One area of study is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of study is its potential use in the treatment of cardiovascular diseases, such as hypertension and heart failure. Additionally, N-(1-cyanocyclopentyl)-2-{[(3-cyanophenyl)methyl](prop-2-en-1-yl)amino}acetamide may have applications in other areas of research, such as inflammation and cancer. Further research is needed to fully understand the potential of N-(1-cyanocyclopentyl)-2-{[(3-cyanophenyl)methyl](prop-2-en-1-yl)amino}acetamide in these areas.
Synthesemethoden
N-(1-cyanocyclopentyl)-2-{[(3-cyanophenyl)methyl](prop-2-en-1-yl)amino}acetamide can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 1-cyanocyclopentene with sodium hydride, which produces the intermediate compound 1-cyanocyclopentylsodium. The intermediate is then reacted with 3-cyanobenzylbromide to form the compound 1-cyanocyclopentyl-3-cyanobenzyl ether. The final step involves the reaction of the ether with 2-(prop-2-en-1-ylamino)acetic acid to produce N-(1-cyanocyclopentyl)-2-{[(3-cyanophenyl)methyl](prop-2-en-1-yl)amino}acetamide.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanocyclopentyl)-2-{[(3-cyanophenyl)methyl](prop-2-en-1-yl)amino}acetamide has been studied for its potential use in various scientific research applications. One of the main areas of study is its role in cardiovascular disease. Studies have shown that N-(1-cyanocyclopentyl)-2-{[(3-cyanophenyl)methyl](prop-2-en-1-yl)amino}acetamide can reduce heart rate and blood pressure, which may have therapeutic benefits for individuals with hypertension and other cardiovascular conditions.
N-(1-cyanocyclopentyl)-2-{[(3-cyanophenyl)methyl](prop-2-en-1-yl)amino}acetamide has also been studied for its potential use in neuroprotection. Studies have shown that N-(1-cyanocyclopentyl)-2-{[(3-cyanophenyl)methyl](prop-2-en-1-yl)amino}acetamide can protect against neuronal damage and improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclopentyl)-2-[(3-cyanophenyl)methyl-prop-2-enylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-2-10-23(13-17-7-5-6-16(11-17)12-20)14-18(24)22-19(15-21)8-3-4-9-19/h2,5-7,11H,1,3-4,8-10,13-14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPSFSRZIDLALV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC1=CC(=CC=C1)C#N)CC(=O)NC2(CCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopentyl)-2-{[(3-cyanophenyl)methyl](prop-2-en-1-yl)amino}acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one](/img/structure/B2800696.png)

![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2800700.png)

![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide](/img/structure/B2800706.png)
![Methyl 3-(1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2800707.png)


![N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2800710.png)



![(E)-3-(4-bromophenyl)-1-[2-(4-chlorophenyl)sulfanyl-4-methylquinolin-3-yl]prop-2-en-1-one](/img/structure/B2800718.png)
